Butyrophenone, 4'-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)-
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Overview
Description
Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- is a complex organic compound that belongs to the class of butyrophenones. These compounds are characterized by a ketone group flanked by a phenyl ring and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors to form the pyridoindole core.
Introduction of the Fluorobutyrophenone Moiety:
Final Coupling: The final step involves the coupling of the pyridoindole core with the fluorobutyrophenone moiety under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophilic reagents such as halides, and electrophilic reagents such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a TRPV1 antagonist, which could have implications in pain management and neurodegenerative diseases.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of pain and inflammation.
Industry: Used in the development of new pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- involves its interaction with the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. By antagonizing this receptor, the compound can potentially reduce pain and inflammation. The molecular targets and pathways involved include the inhibition of TRPV1 receptor activation and the subsequent reduction in calcium ion influx .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A widely used antipsychotic drug that also belongs to the butyrophenone class.
Benperidol: Another potent antipsychotic drug with a similar structure.
Lumateperone: An atypical antipsychotic used for schizophrenia and bipolar depression.
Uniqueness
Butyrophenone, 4’-fluoro-4-(methyl(1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indol-2-ylmethyl)amino)- is unique due to its specific structure, which includes a fluorobutyrophenone moiety and a pyridoindole core. This unique structure contributes to its potential as a TRPV1 antagonist and its various scientific research applications .
Properties
CAS No. |
101221-63-0 |
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Molecular Formula |
C23H26FN3O |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[methyl(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-ylmethyl)amino]butan-1-one |
InChI |
InChI=1S/C23H26FN3O/c1-26(13-4-7-23(28)17-8-10-18(24)11-9-17)16-27-14-12-20-19-5-2-3-6-21(19)25-22(20)15-27/h2-3,5-6,8-11,25H,4,7,12-16H2,1H3 |
InChI Key |
KCWAIWPGRLUYOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCC(=O)C1=CC=C(C=C1)F)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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